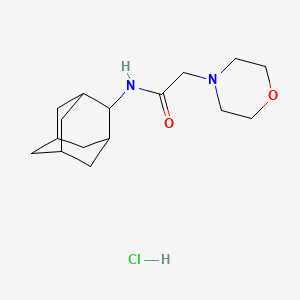

N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride

説明

“N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride” is a chemical compound that is part of a class of compounds known as N-Adamantylated amides . These compounds have been synthesized from 1-adamantyl nitrate . The reactions were carried out in the sulfuric acid media . The proposed method is useful for the preparation of antiviral drug tromantadine .

Synthesis Analysis

The synthesis of N-Adamantylated amides, including “N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride”, involves reactions carried out in sulfuric acid media . The reactions were carried out using 1-adamantyl nitrate . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride” include the reaction of 1-adamantyl nitrate in sulfuric acid media . This reaction leads to the formation of N-Adamantylated amides .科学的研究の応用

Antiviral Drug Development

N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride: has been noted for its potential in the development of antiviral drugs. The adamantane core structure is a common feature in several antiviral medications used in medical practice. The ability of adamantane derivatives to exhibit antiviral activity makes this compound a valuable candidate for the synthesis of new antiviral agents .

Biological Activity Research

The compound’s structure, featuring an adamantane core linked to a nitrogen-containing group, suggests potential biological activity. This makes it a subject of interest for studies exploring new treatments for various diseases beyond viral infections, possibly including neurological disorders due to the morpholine component .

Synthetic Chemistry

In synthetic chemistry, N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride serves as a building block for creating cage-like aminoamides. These structures are significant for developing new synthetic routes and methodologies, which can lead to the discovery of novel compounds with unique properties .

Chemical Transformations

The compound is used in chemical transformations involving the introduction of the NH group into the adamantane core. This process is crucial for the synthesis of various adamantane derivatives, which have applications across different fields of medicinal chemistry .

Educational and Training Programs

As a compound with diverse applications, it is often included in educational and training programs for researchers, particularly in the fields of medicinal and synthetic chemistry. This helps in developing a new generation of scientists skilled in handling complex organic syntheses .

Research Grants and Funding

This compound may be the focus of research grants aimed at exploring its various applications, especially in the context of drug development and disease treatment. Funding bodies often support preliminary data gathering and idea development for compounds like N-2-adamantyl-2-(4-morpholinyl)acetamide hydrochloride .

Informatics and Data Science

In the realm of biomedical informatics and data science, the compound’s data can be used to develop computational models for predicting drug efficacy and safety. This application is crucial for accelerating the drug discovery process and reducing the need for extensive in-vivo testing .

Performance Sports Science

While not directly linked to sports science, the methodologies developed through the study of this compound can be applied to the development of immersive learning environments for performance sports. This interdisciplinary approach can lead to innovative training and performance enhancement techniques .

作用機序

Mode of Action

It is known that adamantane derivatives exhibit various biological activities, including antiviral effects . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Adamantane derivatives are known to interact with various biochemical pathways, influencing a range of biological processes . The downstream effects of these interactions are complex and require further investigation.

Result of Action

Adamantane derivatives are known to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

N-(2-adamantyl)-2-morpholin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2.ClH/c19-15(10-18-1-3-20-4-2-18)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,1-10H2,(H,17,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBBBTWVHQHGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2C3CC4CC(C3)CC2C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-bromophenyl)-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065138.png)

![4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065144.png)

![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065164.png)

![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4065168.png)

![1-(4-chlorophenyl)-N-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B4065173.png)

![4-[(2,5-dichlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B4065182.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4065190.png)

![4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4065196.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4065205.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065212.png)

![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)

![N-methyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065231.png)

![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)

![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)